molecular formula C12H16F3NO4S B2843733 N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 1334369-82-2

N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No. B2843733
M. Wt: 327.32
InChI Key: MWDNVDIWCDOGNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-(trifluoromethyl)benzenesulfonamide, also known as TFB-TBOA, is a potent and selective blocker of glutamate transporters. It is a chemical compound that has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

A study focused on the synthesis and characterization of zinc phthalocyanine derivatives substituted with new benzenesulfonamide derivative groups containing Schiff base. These compounds exhibited significant photophysical and photochemical properties, making them useful as photosensitizers in photodynamic therapy (PDT). Their high singlet oxygen quantum yield and appropriate photodegradation quantum yield indicate their potential as Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition Studies

Research into N-substituted benzenesulfonamides, incorporating various moieties at the sulfonamide zinc binding group, has unraveled interesting aspects related to their mechanism of inhibition against carbonic anhydrases. These findings contribute to understanding how these compounds can modulate enzyme activity, which is crucial for designing inhibitors for therapeutic purposes (Di Fiore et al., 2011).

properties

IUPAC Name

N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3NO4S/c1-11(17,8-20-2)7-16-21(18,19)10-5-3-9(4-6-10)12(13,14)15/h3-6,16-17H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWDNVDIWCDOGNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=C(C=C1)C(F)(F)F)(COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-(trifluoromethyl)benzenesulfonamide

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